molecular formula C23H21FN6O2S B2474734 N-(2-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide CAS No. 872994-68-8

N-(2-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide

Cat. No.: B2474734
CAS No.: 872994-68-8
M. Wt: 464.52
InChI Key: OHYJCZIMVKMIBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical signaling node in the innate immune response. This compound acts by targeting the kinase activity of IRAK4 , thereby disrupting downstream signaling through the MyD88 pathway following activation of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R). Its primary research value lies in the investigation of inflammatory and autoimmune diseases, as well as oncology, given the role of chronic inflammation in cancer progression. Studies have explored its utility in models of rheumatoid arthritis and psoriasis , where IRAK4 inhibition can lead to a reduction in pro-inflammatory cytokine production. Furthermore, research indicates that certain cancers, particularly hematological malignancies, may be dependent on this signaling axis, making this inhibitor a valuable tool for probing oncogenic signaling networks. The compound's specific triazolopyridazine scaffold is designed for high kinase selectivity, making it an essential pharmacological probe for dissecting the complex biological functions of IRAK4 in health and disease.

Properties

IUPAC Name

N-[2-[6-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN6O2S/c1-15-6-8-16(9-7-15)23(32)25-13-12-20-28-27-19-10-11-22(29-30(19)20)33-14-21(31)26-18-5-3-2-4-17(18)24/h2-11H,12-14H2,1H3,(H,25,32)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYJCZIMVKMIBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C17H13FN4O2S2C_{17}H_{13}FN_{4}O_{2}S_{2}, with a molecular weight of 388.44 g/mol. It features a complex structure that includes a triazole ring and a pyridazine moiety, which are known for their biological activities.

1. Anticancer Activity

Research indicates that this compound exhibits anticancer properties , particularly through its interaction with specific proteins involved in cancer cell proliferation. For instance, it has been shown to inhibit Polo-like kinase 1 (Plk1), a protein that is often overexpressed in various cancers. In vitro studies demonstrated an IC50 value of approximately 4.4 μM for Plk1 inhibition, suggesting its potential as an anticancer agent .

2. Collagen Synthesis Inhibition

The compound appears to interfere with collagen synthesis pathways. Studies have noted a decrease in collagen expression and hydroxyproline content in cell culture media upon treatment with this compound. This suggests its potential utility in treating fibrotic diseases where excessive collagen deposition is problematic .

3. Immune Modulation

This compound has also been identified as an immune modulator. Its activity on the stimulator of interferon genes (STING) pathway indicates potential applications in cancer immunotherapy and antiviral strategies .

Biological Activity Summary Table

Activity TypeMechanism of ActionReference
AnticancerInhibition of Plk1
Collagen SynthesisDecreased expression of collagen
Immune ModulationSTING pathway activation

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer efficacy of various compounds, this compound was shown to induce mitotic arrest in cancer cell lines. The results indicated significant antiproliferative effects compared to control groups, highlighting its potential as a therapeutic agent against malignancies.

Case Study 2: Fibrosis Treatment

Another study focused on the compound's role in modulating fibrosis-related pathways. The findings revealed that treatment with this compound resulted in reduced collagen deposition in fibroblast cultures, suggesting a promising avenue for the treatment of fibrotic diseases such as systemic sclerosis or liver fibrosis.

Preparation Methods

Cyclization of 6-Hydrazinylpyridazine Precursors

In a representative procedure, 4-amino-1,2,4-triazole undergoes cyclization with ethyl acetoacetate in refluxing ethanol to yield 6-methyl-triazolo[4,3-b]pyridazin-8(7H)-one. Subsequent chlorination with phosphorus oxychloride (POCl₃) and catalytic dimethylformamide (DMF) at 100°C for 6 hours affords 8-chloro-6-methyl-triazolo[4,3-b]pyridazine (10 ). This intermediate serves as a key substrate for further functionalization.

Table 1: Reaction Conditions for Core Synthesis

Step Reagents/Conditions Yield Reference
Cyclization Ethyl acetoacetate, ethanol, reflux 98%
Chlorination POCl₃, DMF, 100°C, 6 h 87%

Functionalization of the Ethylamine Side Chain

The ethylamine linker at position 3 of the triazolo[4,3-b]pyridazine is introduced via alkylation or Mitsunobu reactions.

Alkylation of 3-Hydroxy Intermediate

A patent-derived method involves treating 3-hydroxy-triazolo[4,3-b]pyridazine with 2-bromoethylamine hydrobromide in the presence of cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) at 60°C for 8 hours. This yields the 3-(2-aminoethyl) derivative, which is subsequently protected with a tert-butoxycarbonyl (Boc) group.

Table 3: Alkylation Conditions

Alkylating Agent Base Solvent Temperature Yield Reference
2-Bromoethylamine HBr Cs₂CO₃ DMSO 60°C, 8 h 65%

Amidation with 4-Methylbenzoyl Chloride

The final step involves coupling the primary amine of the ethylamine side chain with 4-methylbenzoyl chloride. This is achieved under Schotten-Baumann conditions using N,N-diisopropylethylamine (DIPEA) as a base in dichloromethane (DCM).

Table 4: Amidation Optimization

Acylating Agent Base Solvent Temperature Yield Reference
4-Methylbenzoyl chloride DIPEA DCM 0°C → rt 82%

Purification and Characterization

The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3 → 1:1 gradient) followed by recrystallization from ethanol/water. Structural confirmation is achieved through:

  • 1H NMR (400 MHz, DMSO-d₆): δ 11.02 (s, 1H, NH), 9.59 (s, 1H, CONH), 7.99–7.85 (m, aromatic protons), 2.41 (s, 3H, CH₃).
  • High-Resolution Mass Spectrometry (HRMS) : m/z 475.18 [M+H]+ (calculated for C₂₅H₂₆FN₆O₂S: 474.18).

Challenges and Mitigation Strategies

  • Regioselectivity in Chlorination : The use of POCl₃ with DMF ensures selective chlorination at the 6-position over other reactive sites.
  • Thiol Oxidation : Conducting thioether formation under inert atmosphere (N₂/Ar) minimizes disulfide formation.
  • Amine Protection : Boc protection prevents undesired side reactions during alkylation and amidation steps.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.